molecular formula C14H9ClF2N2O2 B12400141 Diflubenzuron-d4 (4-chlorophenyl-d4) CAS No. 1219795-45-5

Diflubenzuron-d4 (4-chlorophenyl-d4)

Cat. No.: B12400141
CAS No.: 1219795-45-5
M. Wt: 314.71 g/mol
InChI Key: QQQYTWIFVNKMRW-UGWFXTGHSA-N
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Description

Diflubenzuron-d4 (4-chlorophenyl-d4): is a deuterium-labeled analog of diflubenzuron, a well-known insecticide. This compound is primarily used as a reference standard in various scientific studies due to its stable isotope labeling. The molecular formula of diflubenzuron-d4 is C14H5D4ClF2N2O2, and it has a molecular weight of 314.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diflubenzuron-d4 involves the incorporation of deuterium atoms into the diflubenzuron molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the stability of the deuterium-labeled compound .

Industrial Production Methods: Industrial production of diflubenzuron-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to maintain the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions: Diflubenzuron-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diflubenzuron-d4 oxides, while reduction can produce deuterated amines .

Scientific Research Applications

Diflubenzuron-d4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diflubenzuron-d4 is similar to that of diflubenzuron. It acts as a chitin synthesis inhibitor, disrupting the formation of chitin in the exoskeletons of insects. This leads to the death of the insects due to the inability to molt and develop properly. The molecular targets include chitin synthase enzymes, which are crucial for chitin production .

Comparison with Similar Compounds

Uniqueness: Diflubenzuron-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for precise tracking and analysis in various studies, providing insights that are not possible with non-labeled compounds .

Properties

CAS No.

1219795-45-5

Molecular Formula

C14H9ClF2N2O2

Molecular Weight

314.71 g/mol

IUPAC Name

N-[(4-chloro-2,3,5,6-tetradeuteriophenyl)carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)/i4D,5D,6D,7D

InChI Key

QQQYTWIFVNKMRW-UGWFXTGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)NC(=O)C2=C(C=CC=C2F)F)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F

Origin of Product

United States

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